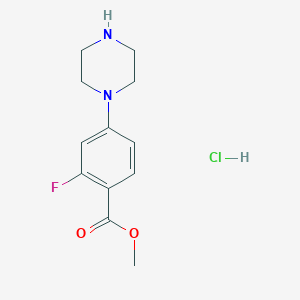

Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩: は、分子式C12H15ClFN2O2を持つ化学化合物です。これは、4位にピペラジン環が置換され、2位にフッ素原子を特徴とする安息香酸誘導体です。この化合物は、その独特な化学的性質により、様々な科学研究用途で使用されています。

準備方法

合成ルートと反応条件: 2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩の合成には、一般的に次の手順が含まれます。

出発物質: 合成は、2-フルオロ-4-ニトロ安息香酸とピペラジンから始まります。

エステル化: 2-フルオロ-4-ニトロ安息香酸のカルボン酸基は、硫酸などの強酸触媒の存在下、メタノールを使用してエステル化され、2-フルオロ-4-ニトロ安息香酸メチルが生成されます。

還元: 次に、ニトロ基は、パラジウム触媒の存在下、水素ガスなどの還元剤を使用してアミン基に還元され、2-フルオロ-4-アミノ安息香酸メチルが生成されます。

置換: アミン基は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下、ピペラジンと反応して、2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチルが生成されます。

塩酸塩の生成: 最後に、この化合物は、塩酸と反応させることで、塩酸塩に変換されます。

工業生産方法: この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われ、反応効率と収率を高めるために、多くの場合、連続フローリアクターが採用されます。自動システムの使用により、反応条件を正確に制御することができ、高純度の製品が得られます。

化学反応の分析

反応の種類:

酸化: 2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸化反応を起こす可能性があります。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元することができます。特に、エステル基を標的にして、対応するアルコールを生成します。

置換: 特にフッ素原子で、アミンやチオールなどの求核剤を使用して、求核置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中のアミンなどの求核剤。

生成される主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールの生成。

置換: 置換安息香酸エステルの生成。

科学研究用途

化学: 2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩は、特に医薬品開発における、様々な有機化合物の合成における中間体として使用されます。

生物学: 生物学研究では、この化合物は、酵素や受容体を含む生物学的標的とのピペラジン誘導体の相互作用を研究するために使用されます。

医学: この化合物は、特に神経障害や癌を標的とする薬剤開発における、潜在的な治療効果について調査されています。

産業: 工業部門では、特殊化学品の合成や、より複雑な分子のビルディングブロックとして使用されます。

科学的研究の応用

Chemistry: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

作用機序

2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ピペラジン環は、神経伝達物質受容体と相互作用し、その活性を調節する可能性があるとされています。フッ素原子は、化合物の親油性を高め、生物学的膜を透過し、標的部位に到達する能力を向上させています。

類似化合物との比較

類似化合物:

- 3-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル

- 4-(ピペラジン-1-イル)安息香酸メチル塩酸塩

- 4-[2-(ピペラジン-1-イル)エトキシ]安息香酸メチル塩酸塩

比較:

- 2-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル塩酸塩 は、2位にフッ素原子が存在することにより、その化学反応性と生物活性に大きく影響を与えているため、独特です。

- 3-フルオロ-4-(ピペラジン-1-イル)安息香酸メチル は、3位にフッ素原子を有しており、異なる立体効果と電子効果をもたらします。

- 4-(ピペラジン-1-イル)安息香酸メチル塩酸塩 は、フッ素原子を欠いており、異なる薬物動態特性をもたらします。

- 4-[2-(ピペラジン-1-イル)エトキシ]安息香酸メチル塩酸塩 は、エトキシ基を有しており、その溶解性と反応性を変化させています。

生物活性

Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H15ClFN2O2

- Functional Groups : Contains a piperazine ring and a fluorine atom, contributing to its pharmacological properties.

The presence of the piperazine moiety enhances the compound's interaction with various neurotransmitter receptors, which may modulate their activity, making it a candidate for treating neurological disorders and certain cancers .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The fluorine substitution at the 2-position increases lipophilicity, improving membrane permeability and facilitating its action on biological targets. This interaction can lead to modulation of signaling pathways associated with various diseases .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 15.625 μM to over 125 μM, demonstrating potent bactericidal effects .

Neurological Effects

Studies have suggested that the compound may have therapeutic potential in treating neurological disorders. By modulating neurotransmitter receptor activity, it could influence conditions such as anxiety, depression, and other central nervous system disorders. The specific interactions with serotonin and dopamine receptors are areas of ongoing research .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results indicated significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values reflecting strong potency compared to established antibiotics .

Compound MIC (μM) Activity Methyl 2-fluoro-4-(piperazin-1-yl)benzoate 15.625 - 62.5 Bactericidal Ciprofloxacin 0.381 - 0.763 Bactericidal - Neuropharmacological Studies : In a pharmacokinetic study involving animal models, this compound demonstrated favorable absorption characteristics, suggesting potential for oral bioavailability in therapeutic applications targeting neurological conditions .

特性

分子式 |

C12H16ClFN2O2 |

|---|---|

分子量 |

274.72 g/mol |

IUPAC名 |

methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride |

InChI |

InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |

InChIキー |

JKNBRJXBNTYKRR-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。